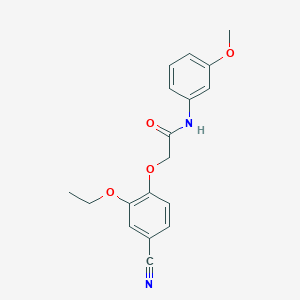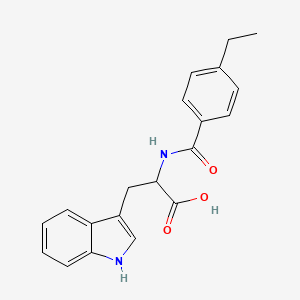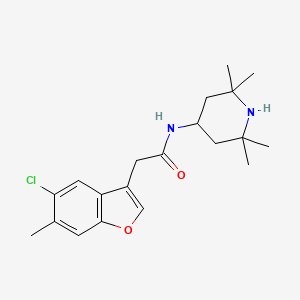![molecular formula C21H25NO3S B4395950 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4395950.png)
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide
Vue d'ensemble
Description
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide, also known as BSCB, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. BSCB belongs to the class of benzamides, which are known for their ability to modulate G protein-coupled receptors (GPCRs).
Mécanisme D'action
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide modulates the activity of D2R by binding to a specific allosteric site on the receptor. This binding induces a conformational change in the receptor that alters its signaling properties. Specifically, 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide has been shown to increase the affinity of D2R for its G protein signaling partner and enhance downstream signaling through the cAMP pathway.
Biochemical and Physiological Effects:
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide can increase dopamine release from neurons and enhance the activity of the cAMP pathway. In vivo studies have shown that 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide can increase locomotor activity in mice, which is consistent with the known role of D2R in regulating movement.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide as a pharmacological tool is its selectivity for D2R. This selectivity allows researchers to study the specific effects of modulating D2R signaling without affecting other receptors. However, one limitation of 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide is its relatively low potency compared to other D2R modulators. This can make it challenging to achieve robust effects in some experimental systems.
Orientations Futures
There are several future directions for research on 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide. One area of interest is the development of more potent and selective D2R modulators based on the structure of 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide. Another area of interest is the use of 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide as a tool to study the role of D2R in various neurological disorders. Finally, 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide could be used to explore the potential therapeutic benefits of modulating D2R signaling in these disorders.
Applications De Recherche Scientifique
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide has been used as a pharmacological tool to study the function of GPCRs. Specifically, 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide has been shown to selectively modulate the activity of the dopamine D2 receptor (D2R). The D2R is a GPCR that plays a critical role in the regulation of dopamine signaling in the brain. Dysregulation of D2R signaling has been implicated in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
4-(benzylsulfonylmethyl)-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-21(22-20-9-5-2-6-10-20)19-13-11-18(12-14-19)16-26(24,25)15-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTZJQPAYZKMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4395867.png)
![ethyl [(6-ethyl-6-methyl-7-oxo-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate](/img/structure/B4395875.png)
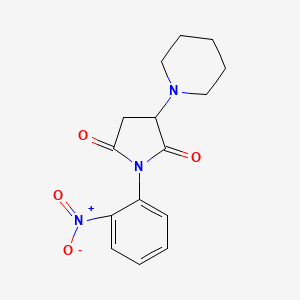
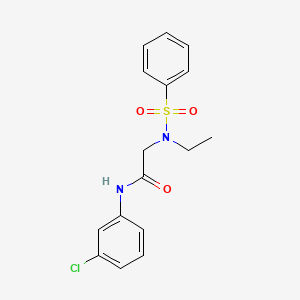

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4395909.png)
![2-fluoro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395912.png)
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395917.png)
